molecular formula C18H23NO5 B2954733 2-(3,4-dimethoxyphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide CAS No. 1795413-54-5

2-(3,4-dimethoxyphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide

Cat. No.: B2954733
CAS No.: 1795413-54-5
M. Wt: 333.384
InChI Key: ABJXWPAEMGKZOC-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide is a synthetic acetamide derivative characterized by a 3,4-dimethoxyphenyl group linked to an acetamide backbone. The nitrogen atom of the acetamide is substituted with a 2-hydroxypropyl chain bearing a furan-2-ylmethyl group.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-18(21,11-14-5-4-8-24-14)12-19-17(20)10-13-6-7-15(22-2)16(9-13)23-3/h4-9,21H,10-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJXWPAEMGKZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)CC2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide typically involves multiple steps. One common route starts with the preparation of 3,4-dimethoxyphenylacetonitrile, which is then subjected to a series of reactions including hydrolysis, esterification, and amidation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring or the furan moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that mediate its biological effects. The exact pathways are still under investigation, but it is believed to modulate signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 3,4-dimethoxyphenyl group distinguishes this compound from analogs with alternative substitution patterns:

  • A-740003 (N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide): Shares the 3,4-dimethoxyphenyl-acetamide core but replaces the hydroxypropyl-furan group with a bulky quinoline-cyanoimino substituent. This modification enhances P2X7 receptor antagonism, reducing neuropathic pain in rodent models .
  • Benzothiazole Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide): These compounds feature methoxy groups at single positions (e.g., 4-methoxy) on the phenyl ring and a benzothiazole substituent.

Acetamide vs. Benzamide Backbone

  • Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide): Replaces the acetamide with a benzamide group and substitutes the nitrogen with a simpler phenethyl chain. Benzamides generally exhibit higher metabolic stability but reduced solubility compared to acetamides. The hydroxypropyl-furan group in the target compound likely improves solubility due to hydrophilic and hydrogen-bonding capabilities .

Nitrogen Substituent Complexity

  • N-(3,4-Difluorophenyl)-2,2-diphenylacetamide : Features a difluorophenyl group and a diphenylacetamide backbone. The absence of a hydroxyl or heterocyclic substituent on the nitrogen results in lower polarity, as evidenced by higher melting points (403–405 K) compared to the target compound’s presumed lower melting point (unreported) due to its hydroxyl group .
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Incorporates a thiazole ring instead of furan. Thiazoles often enhance bioactivity in antimicrobial or anticancer contexts, whereas furans may confer metabolic resistance due to aromatic stability. The hydroxypropyl chain in the target compound introduces stereochemical complexity absent in thiazole derivatives .

Functional Group Influence on Activity

  • Chloroacetamide Pesticides (e.g., alachlor, pretilachlor): These agrochemicals share the acetamide core but prioritize chloro and alkyl/alkoxy substituents for herbicidal activity. The 3,4-dimethoxy and furan groups in the target compound suggest divergent applications, likely in therapeutics rather than pest control .

Structural and Crystallographic Insights

  • N-(3,4-Difluorophenyl)-2,2-diphenylacetamide : Exhibits intramolecular hydrogen bonding (C–H···O) and intermolecular N–H···N interactions, stabilizing its crystal lattice. The target compound’s hydroxyl and furan groups may similarly facilitate hydrogen bonding, influencing solubility and crystal packing .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N1O4C_{18}H_{23}N_{1}O_{4} with a molecular weight of approximately 317.38 g/mol. The structure consists of a dimethoxyphenyl group, a furan moiety, and an acetamide functional group, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that derivatives containing furan and methoxy groups exhibit significant antioxidant properties. The presence of the dimethoxyphenyl group enhances the electron-donating ability of the molecule, which is crucial for scavenging free radicals. Studies have shown that compounds with similar structures can reduce oxidative stress markers in vitro .

Anti-inflammatory Effects

In vitro assays demonstrate that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism likely involves the modulation of NF-kB signaling pathways, which are pivotal in inflammatory responses .

Anticancer Potential

Preliminary studies suggest that this compound demonstrates cytotoxic effects against various cancer cell lines. For example:

  • IC50 values for cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) were reported in the range of 10-20 µM, indicating moderate potency .
  • The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .

Table: Summary of Biological Activities

Activity TypeMechanism/EffectIC50 (µM)References
AntioxidantScavenging free radicalsNot specified
Anti-inflammatoryInhibition of TNF-α and IL-6Not specified
Anticancer (MCF-7)Induction of apoptosis10-20
Anticancer (A549)Cell cycle arrest at G1 phase10-20

Case Studies

  • Case Study on Anticancer Activity : A study involving the treatment of MCF-7 cells with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed significant cell death at concentrations above 15 µM after 24 hours .
  • Case Study on Anti-inflammatory Activity : In an animal model of inflammation, administration of the compound led to a reduction in paw edema and serum levels of inflammatory markers compared to control groups. This suggests potential therapeutic applications in inflammatory diseases .

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